(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol
Overview
Description
(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol is a chemical compound that features a pyridine ring substituted with a chloro group at the 4-position and a trifluoromethyl group at the 6-position, along with a methanol group at the 2-position
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is suggested that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing drug potency .
Biochemical Pathways
It is known that molecules with a -cf3 group can influence the inhibition of the reverse transcriptase enzyme, which is a key player in the replication of retroviruses .
Result of Action
It is suggested that molecules with a -cf3 group can enhance drug potency, potentially leading to more effective inhibition of target enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with formaldehyde and a reducing agent to introduce the methanol group at the 2-position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and trifluoromethylation processes, followed by purification steps to isolate the desired product. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis or as intermediates in pharmaceutical development.
Scientific Research Applications
(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
- 2-Chloro-6-(trifluoromethyl)pyridine
- 4-Chloro-3-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyridine
Comparison: (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, along with a methanol group. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, which are not observed in similar compounds lacking one or more of these groups .
Properties
IUPAC Name |
[4-chloro-6-(trifluoromethyl)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACHFVIBFCZRLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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